Cas no 2060052-20-0 (3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole)

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole, 3-(1,1-difluoroethyl)-1-methyl-
- 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole
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- MDL: MFCD30499463
- インチ: 1S/C6H8F2N2/c1-6(7,8)5-3-4-10(2)9-5/h3-4H,1-2H3
- InChIKey: WMOUDLHHIDFZLM-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC(C(F)(F)C)=N1
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337952-0.25g |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
Enamine | EN300-337952-5.0g |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042914-5g |
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95% | 5g |
¥9352.0 | 2023-03-11 | |
Enamine | EN300-337952-0.1g |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
Enamine | EN300-337952-1g |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95% | 1g |
$871.0 | 2023-09-03 | |
Enamine | EN300-337952-10g |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95% | 10g |
$3746.0 | 2023-09-03 | |
Aaron | AR01BPG5-5g |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Aaron | AR01BPG5-250mg |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95% | 250mg |
$618.00 | 2025-02-14 | |
Aaron | AR01BPG5-1g |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95% | 1g |
$1223.00 | 2025-02-14 | |
1PlusChem | 1P01BP7T-500mg |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole |
2060052-20-0 | 95% | 500mg |
$902.00 | 2023-12-19 |
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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6. Caper tea
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazoleに関する追加情報
Comprehensive Overview of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (CAS No. 2060052-20-0)
In the rapidly evolving field of chemical research and pharmaceutical development, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (CAS No. 2060052-20-0) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique difluoroethyl and methylpyrazole functional groups, is gaining attention for its potential applications in medicinal chemistry, agrochemicals, and material science. Researchers and industry professionals are increasingly exploring its properties, synthesis methods, and utility in various high-value applications.
The molecular structure of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole features a pyrazole ring substituted with a methyl group at the 1-position and a 1,1-difluoroethyl moiety at the 3-position. This combination of substituents imparts distinct electronic and steric properties, making the compound a versatile intermediate in organic synthesis. Recent studies highlight its role in the development of novel bioactive compounds, particularly in the design of enzyme inhibitors and receptor modulators, which are critical in drug discovery pipelines.
One of the key reasons for the growing popularity of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is its relevance to current trends in sustainable chemistry and green synthesis. With increasing regulatory pressure to minimize environmental impact, chemists are seeking efficient and eco-friendly routes to synthesize such fluorinated heterocycles. The compound’s fluorine-containing groups are particularly valuable, as fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceutical candidates, aligning with the demand for next-generation therapeutics.
In addition to its pharmaceutical potential, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is also being investigated for its applications in agrochemical innovation. Fluorinated pyrazoles are known to exhibit herbicidal, fungicidal, and insecticidal activities, making them attractive candidates for crop protection products. As global agriculture faces challenges from pesticide resistance and environmental concerns, this compound could contribute to the development of more effective and sustainable crop solutions.
From a synthetic perspective, the preparation of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole often involves multi-step reactions, including cyclization and fluorination processes. Advanced techniques such as catalytic fluorination and microwave-assisted synthesis are being explored to improve yields and reduce reaction times. These methodologies are part of a broader shift toward process optimization in chemical manufacturing, which is a hot topic among researchers and industrial chemists alike.
The compound’s physicochemical properties, such as its solubility, stability, and reactivity, are also under scrutiny. Understanding these characteristics is essential for its successful integration into various applications. For instance, its lipophilicity, influenced by the difluoroethyl group, can impact its performance in drug formulations or agrochemical formulations. Such insights are crucial for formulators and product developers working on innovative solutions.
Another area of interest is the patent landscape surrounding 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole. Recent filings indicate that pharmaceutical and agrochemical companies are actively protecting novel uses and derivatives of this compound. This trend reflects its commercial potential and the competitive nature of industries investing in fluorinated heterocycles. For stakeholders, keeping abreast of these developments is vital for strategic planning and intellectual property management.
Looking ahead, the demand for 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is expected to rise, driven by its multifaceted applications and the ongoing need for specialty chemicals. As research continues to uncover new functionalities and synthetic routes, this compound is poised to play a pivotal role in advancing chemical innovation. Whether in pharmaceuticals, agriculture, or materials science, its unique attributes make it a standout candidate for future breakthroughs.
In summary, 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (CAS No. 2060052-20-0) represents a compelling example of how fluorinated heterocycles are shaping modern chemistry. Its synthesis, properties, and applications align with contemporary priorities such as sustainability, efficiency, and bioactivity, making it a subject of enduring relevance. For researchers and industry professionals, staying informed about this compound and its evolving role is essential for leveraging its full potential.
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